molecular formula C16H15ClN2O3S B10945868 ethyl 2-{[(2E)-3-(3-chlorophenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(2E)-3-(3-chlorophenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10945868
M. Wt: 350.8 g/mol
InChI Key: NRIKMYCGGOSEEN-BQYQJAHWSA-N
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Description

ETHYL 2-[(2E)-3-(3-CHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, an ethyl ester group, and a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2E)-3-(3-CHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a coupling reaction, such as the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

    Formation of the Amide Bond: The amide bond is formed by reacting the thiazole derivative with an appropriate amine under dehydrating conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2E)-3-(3-CHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce the double bond in the prop-2-enamido group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced enamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[(2E)-3-(3-CHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2E)-3-(3-CHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the growth of microbial cells by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(2E)-3-(4-CHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • METHYL 2-[(2E)-3-(3-CHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

ETHYL 2-[(2E)-3-(3-CHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific structural features, such as the position of the chlorophenyl group and the presence of the ethyl ester group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

ethyl 2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H15ClN2O3S/c1-3-22-15(21)14-10(2)18-16(23-14)19-13(20)8-7-11-5-4-6-12(17)9-11/h4-9H,3H2,1-2H3,(H,18,19,20)/b8-7+

InChI Key

NRIKMYCGGOSEEN-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)Cl)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC(=CC=C2)Cl)C

Origin of Product

United States

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